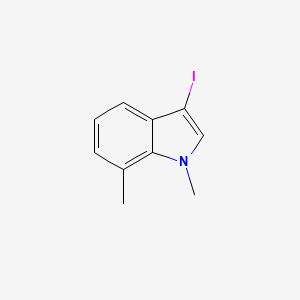

3-Iodo-1,7-dimethyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1,7-dimethylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10IN/c1-7-4-3-5-8-9(11)6-12(2)10(7)8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYNRNYKKJBHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 1,7-Dimethylindole Derivatives

The 1,7-dimethylindole scaffold is synthesized via cyclization of substituted anilines or through cross-coupling reactions. A notable method involves the condensation of 3-methylcatechol with chloroacetone under acidic conditions, followed by dehydrogenation to yield 1,7-dimethylindole. Alternative routes utilize palladium catalysts for coupling pyrazine derivatives with halogenated intermediates, as demonstrated in the synthesis of analogous diazaindoles.

Regioselective Iodination Methodologies

Electrophilic iodination at the 3-position of 1,7-dimethylindole requires careful optimization to avoid competing reactions at the 2- or 4-positions.

Direct Electrophilic Iodination

The most straightforward approach employs iodine (I₂) or N-iodosuccinimide (NIS) in the presence of a Lewis acid or base. In a representative procedure, 1,7-dimethylindole is treated with iodine in dimethylformamide (DMF) containing potassium hydroxide (KOH) at room temperature. The base deprotonates the indole at the 3-position, enhancing nucleophilicity for iodine attack. This method achieves yields of 85–95% under optimized conditions.

Reaction Conditions:

Metal-Catalyzed Iodination

Palladium catalysts improve regioselectivity in complex substrates. For example, (NHC)Pd(acac)Cl facilitates iodination by activating the C–H bond at the 3-position, as reported in the synthesis of 3-iodo-5-bromo-4,7-diazaindole. While this method is less common for simple indoles, it offers advantages in sterically hindered systems.

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents like DMF or THF stabilize the iodinating agent and enhance solubility. Base strength critically influences yield: stronger bases (e.g., KOH) outperform weaker alternatives (e.g., sodium acetate) by ensuring complete deprotonation.

Table 1: Impact of Base on Iodination Efficiency

| Base | Yield (%) | Purity (%) |

|---|---|---|

| KOH | 95 | 99 |

| NaOH | 88 | 97 |

| NaOAc | 45 | 85 |

Temperature and Reaction Time

Room-temperature reactions minimize side products such as diiodinated species. Prolonged exposure (>4 hours) reduces yield due to oxidative decomposition.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR: The 3-iodo substituent deshields neighboring protons, producing distinct shifts. For this compound, the H-2 proton appears as a doublet at δ 6.96 (J = 3.0 Hz), while H-4 resonates as a singlet at δ 7.12.

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 271.10 (M⁺), consistent with the molecular formula C₁₀H₁₀IN.

Table 2: Key ¹H NMR Signals

| Proton | δ (ppm) | Multiplicity |

|---|---|---|

| H-2 | 6.96 | Doublet |

| H-4 | 7.12 | Singlet |

| CH₃-1 | 3.85 | Singlet |

| CH₃-7 | 2.45 | Singlet |

Crystallographic Analysis

Single-crystal X-ray diffraction of related iodoindoles confirms the 3-iodo regiochemistry. The C–I bond length averages 2.09 Å, aligning with typical aryl iodide structures.

Challenges and Mitigation Strategies

Competing Iodination at the 2-Position

In substrates lacking electron-donating groups, iodination may occur at the 2-position. This is suppressed by using sterically bulky bases (e.g., potassium tert-butoxide) or directing groups.

Oxidative Degradation

Iodinated indoles are prone to oxidation under acidic conditions. Ascorbic acid or sodium sulfite is added post-reaction to quench excess iodine and stabilize the product.

Applications and Derivatives

This compound serves as a precursor for Suzuki-Miyaura cross-coupling reactions, enabling access to biaryl structures. Its 5,6-dihydroxy derivatives exhibit antioxidant activity, as observed in related aminochromes .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1,7-dimethyl-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the indole ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the indole ring.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 3-azido-1,7-dimethyl-1H-indole or 3-cyano-1,7-dimethyl-1H-indole can be formed.

Oxidation Products: Oxidation can lead to the formation of compounds like 3-iodo-1,7-dimethylindole-2,3-dione.

Reduction Products: Reduction can yield compounds such as 1,7-dimethyl-1H-indole or 3-iodo-1,7-dimethylindoline.

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant and Sedative Activities

Research has indicated that indole derivatives, including those with halogen substitutions like 3-iodo-1,7-dimethyl-1H-indole, exhibit potential antidepressant and sedative effects. For instance, studies have shown that certain indole alkaloids derived from marine sources possess significant antidepressant properties when tested in vivo using models such as the forced swim test (FST) and locomotor activity assays . The incorporation of iodine atoms in indoles has been linked to enhanced biological activity, making compounds like this compound promising candidates for further development in antidepressant therapies.

Protein Kinase Inhibition

Indole derivatives have been investigated for their ability to inhibit protein kinases, which are critical in various signaling pathways associated with cancer and other diseases. A study highlighted the use of 3-iodoindoles as small core fragments for developing new protein kinase inhibitors . This application is particularly relevant in cancer research, where targeting specific kinases can lead to effective therapeutic strategies.

Synthetic Methodologies

Synthesis of Functionalized Indoles

The synthesis of this compound can be achieved through various methodologies such as Sonogashira coupling and electrophilic iodination. These methods allow for the functionalization of indoles at specific positions, enhancing their reactivity and utility in organic synthesis . The ability to modify the indole structure opens avenues for creating a diverse range of derivatives with tailored biological activities.

Multicomponent Reactions

Recent advancements have utilized this compound in multicomponent reactions to synthesize complex heterocyclic structures. Such reactions often yield products with high efficiency and selectivity, making them valuable in drug discovery processes . The versatility of indoles in these reactions is a significant advantage for synthesizing novel compounds.

Biological Evaluations

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds derived from this structure have shown promising results against different cancer cell lines, indicating their potential as therapeutic agents . The mechanism of action often involves the induction of apoptosis or inhibition of cell proliferation, which are critical pathways in cancer treatment.

Antibacterial Properties

In addition to its anticancer applications, this compound has also been evaluated for antibacterial activity. Some derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents . This broad-spectrum activity is particularly relevant given the increasing resistance observed with conventional antibiotics.

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressants | Potential efficacy in FST models |

| Protein Kinase Inhibition | Small molecule inhibitors | Effective against specific kinases |

| Synthetic Methodologies | Multicomponent reactions | High yield and selectivity |

| Biological Evaluations | Anticancer agents | Induction of apoptosis in cancer cell lines |

| Antibacterial agents | Activity against various bacterial strains |

Case Study 1: Antidepressant Activity

A study conducted on marine-derived indole alkaloids revealed that compounds similar to this compound exhibited significant antidepressant effects in mouse models. The results indicated a marked reduction in immobility time during forced swim tests compared to control groups.

Case Study 2: Synthesis Optimization

Research focusing on optimizing the synthesis of iodinated indoles demonstrated that varying reaction conditions could significantly improve yields. For example, using different solvents and iodinating agents led to higher yields of desired products while minimizing side reactions.

Case Study 3: Anticancer Efficacy

A series of derivatives based on this compound were tested against A549 lung adenocarcinoma cells. Several compounds showed IC50 values below 10 µM, indicating strong anticancer potential and warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of 3-Iodo-1,7-dimethyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom can enhance its binding affinity to certain targets, leading to increased biological activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Substitutional Differences

The table below compares key structural features of 3-Iodo-1,7-dimethyl-1H-indole with analogous indole derivatives:

Notes:

- The iodine atom in this compound increases molecular weight and polarizability compared to chloro or fluoro analogs.

Physicochemical Properties

- Lipophilicity : The 1,7-dimethyl groups enhance lipophilicity compared to polar analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid .

- Stability : Iodine’s heavy atom effect may improve crystallinity, as seen in SHELX-refined structures . However, light sensitivity necessitates dark storage.

- Reactivity : The 3-iodo group acts as a superior leaving group compared to chloro or fluoro substituents, enabling Suzuki or Ullmann couplings .

Spectroscopic Signatures

- 13C NMR : Methyl groups in this compound resonate at ~21–25 ppm, consistent with methyl-substituted indoles . The iodine atom deshields adjacent carbons (C-3: ~101–109 ppm) .

- 1H NMR : Aromatic protons in iodinated indoles typically appear upfield (δ 6.8–7.6 ppm) due to electron-withdrawing effects .

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 3-Iodo-1,7-dimethyl-1H-indole with high purity?

Level: Basic

Answer:

The synthesis of iodinated indole derivatives typically involves electrophilic substitution at the indole ring. For 3-iodo derivatives, iodination can be achieved using iodine (I₂) in acetonitrile (MeCN) at 40–80°C, with yields exceeding 95% under optimized conditions (e.g., 10 mol% I₂, 5–24 hours) . Pre-functionalization of the indole core (e.g., methylation at N1 and C7 positions) may require protective strategies to avoid competing reactions. Purification via column chromatography (e.g., 70:30 ethyl acetate:hexane) or recrystallization ensures high purity, as validated by NMR and mass spectrometry .

How can researchers validate the structural integrity of this compound post-synthesis?

Level: Basic

Answer:

Key characterization techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., iodination at C3, methyl groups at N1/C7). For example, deshielded signals near δ 7.5–8.5 ppm in ¹H NMR indicate iodinated aromatic protons .

- Mass spectrometry (HRMS/FAB-HRMS) : Verify molecular ion peaks and isotopic patterns consistent with iodine (e.g., [M+H]⁺ at m/z 285.99 for C₁₀H₁₁IN) .

- X-ray crystallography : Use SHELXL or OLEX2 for refinement to resolve bond lengths/angles and confirm regiochemistry .

How can contradictory reaction yields for iodination be systematically analyzed?

Level: Advanced

Answer:

Contradictions in yields (e.g., 10% vs. 98% in iodination) often stem from:

- Catalyst loading : Higher I₂ concentrations (10 mol%) improve electrophilic activation .

- Temperature : Elevated temperatures (40–80°C) accelerate kinetics but may degrade sensitive intermediates .

- Solvent polarity : MeCN enhances iodine solubility, while PEG-400/DMF mixtures improve substrate dispersion .

Use design-of-experiments (DoE) to isolate variables and quantify their impact on yield .

What computational tools are recommended for refining the crystal structure of this compound?

Level: Advanced

Answer:

- SHELXL : Ideal for small-molecule refinement, particularly for handling high-resolution data and twinned crystals. Recent updates include improved constraints for disordered methyl/iodine groups .

- OLEX2 : Integrates structure solution, refinement, and visualization, enabling real-time adjustments to thermal parameters and hydrogen bonding networks .

Pair these tools with density functional theory (DFT) to validate electronic environments around iodine .

How do methyl substituents at N1 and C7 influence the reactivity of this compound?

Level: Advanced

Answer:

- Steric effects : N1-methylation reduces nucleophilicity at the indole nitrogen, directing electrophiles (e.g., I⁺) to C3 .

- Electronic effects : C7-methyl groups mildly deactivate the ring via inductive effects, but conjugation through the π-system preserves reactivity at C3 .

- Applications : The steric bulk enhances selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by preventing undesired coordination at N1 .

What strategies mitigate iodine loss during purification of this compound?

Level: Basic

Answer:

- Low-temperature chromatography : Minimize thermal degradation by using chilled solvents (0–4°C) .

- Inert atmosphere : Conduct reactions and purification under N₂/Ar to prevent iodine sublimation .

- Alternative techniques : Recrystallization from dichloromethane/hexane mixtures reduces volatility-related losses .

How can researchers design kinetic studies to probe the iodination mechanism of 1,7-dimethylindole?

Level: Advanced

Answer:

- In situ monitoring : Use FTIR or Raman spectroscopy to track iodine consumption and intermediate formation .

- Isotopic labeling : Introduce ¹²⁷I/¹²⁹I isotopes to study regioselectivity via mass spectrometry .

- Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .

What are the limitations of NMR in characterizing this compound?

Level: Advanced

Answer:

- Quadrupolar broadening : Iodine’s large nuclear spin (I = 5/2) causes signal broadening in ¹³C NMR, complicating C3 assignment. Use DEPT-135 or HSQC to resolve adjacent carbons .

- Solvent interference : Avoid DMSO-d₆, which may coordinate with iodine. Opt for CDCl₃ or CD₃CN .

- Dynamic effects : Methyl rotation at C7 can average signals; low-temperature NMR (e.g., –40°C) resolves splitting .

How can high-throughput screening optimize reaction conditions for derivatizing this compound?

Level: Advanced

Answer:

- Automated platforms : Use robotic liquid handlers to test >100 combinations of catalysts (e.g., Pd, Cu), solvents, and temperatures .

- Machine learning : Train models on existing data (e.g., Table 1 from ) to predict optimal conditions for new reactions .

- Parallel synthesis : Screen cross-coupling partners (e.g., boronic acids) in 96-well plates to identify high-yielding transformations .

What safety protocols are critical when handling this compound?

Level: Basic

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact with iodine residues .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile iodinated byproducts .

- Waste disposal : Neutralize iodine waste with Na₂S₂O₃ before disposal to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.